CXCR4 antagonist 2
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Overview
Description
CXCR4 antagonist 2 is a compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. By blocking the CXCR4 receptor, this compound can modulate these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of cyclohexylamine and 3-methyl-6,6-dimethyl-5,6-dihydroimidazo[1,2-b]thiazole as starting materials. These compounds undergo a series of reactions, including condensation, cyclization, and thiourea formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CXCR4 antagonist 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chemical structure of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary, but typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
CXCR4 antagonist 2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CXCR4 in cancer metastasis and to develop potential anticancer therapies.
Immunology: The compound helps in understanding immune cell trafficking and the immune response in various diseases.
HIV Research: This compound is used to investigate the role of CXCR4 in HIV infection and to develop potential antiviral therapies.
Drug Delivery: The compound is explored for its potential in targeted drug delivery systems, particularly in cancer therapy.
Mechanism of Action
CXCR4 antagonist 2 exerts its effects by binding to the CXCR4 receptor and preventing its activation by its natural ligand, CXCL12. This blockade inhibits downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action involves the modulation of immune cell trafficking, inhibition of cancer cell metastasis, and potential antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Plerixafor (AMD3100): A well-known CXCR4 antagonist used in stem cell mobilization.
Ulocuplumab: Another CXCR4 antagonist with potential anticancer effects.
BPRCX807: A potent and selective CXCR4 antagonist used in hepatocellular carcinoma research.
Uniqueness
CXCR4 antagonist 2 is unique due to its specific chemical structure, which provides high selectivity and potency in inhibiting the CXCR4 receptor. This makes it a valuable tool in both research and potential therapeutic applications, offering advantages over other CXCR4 antagonists in terms of efficacy and safety .
Properties
Molecular Formula |
C25H36N6 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(3R)-N-(4-methylpiperazin-1-yl)-3-[[methyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C25H36N6/c1-29-12-14-31(15-13-29)28-23-9-3-7-20-17-27-21(16-22(20)23)18-30(2)24-10-4-6-19-8-5-11-26-25(19)24/h3,5,7-9,11,21,24,27-28H,4,6,10,12-18H2,1-2H3/t21-,24+/m1/s1 |
InChI Key |
SVWVXBQDFIMNCL-QPPBQGQZSA-N |
Isomeric SMILES |
CN1CCN(CC1)NC2=CC=CC3=C2C[C@@H](NC3)CN(C)[C@H]4CCCC5=C4N=CC=C5 |
Canonical SMILES |
CN1CCN(CC1)NC2=CC=CC3=C2CC(NC3)CN(C)C4CCCC5=C4N=CC=C5 |
Origin of Product |
United States |
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